Cas no 863868-36-4 (2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
863868-36-4 structure
Product Name:2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numéro CAS:863868-36-4
Le MF:C12H15BF2O2
Mégawatts:240.054110765457
MDL:MFCD11504963
CID:828045
PubChem ID:46739301
Update Time:2025-07-02

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriétés chimiques et physiques

Nom et identifiant

    • 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3,5-DIFLUOROPHENYLBORONIC ACID, PINACOL ESTER
    • 1,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 3,5-Difluorophenylboronic acid pinacol ester
    • (3,5-DIFLUOROPHENYL)BORONIC ACID PINACOL ESTER
    • AMTB1134
    • NBMGRDOMOTUSOT-UHFFFAOYSA-N
    • MB09895
    • D5017
    • ST24039250
    • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-3,5-difluorobenzene
    • 1,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-d
    • 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 3,5-Difluorophenylboronic acid,pinacol ester
    • MFCD11504963
    • CS-0175573
    • AKOS016005666
    • SCHEMBL9948194
    • (3,5-Difluorophenyl)-2-boronic acid pinacol ester
    • SY044786
    • EN300-1425753
    • 863868-36-4
    • DTXSID50674912
    • MDL: MFCD11504963
    • Piscine à noyau: 1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
    • La clé Inchi: NBMGRDOMOTUSOT-UHFFFAOYSA-N
    • Sourire: FC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1

Propriétés calculées

  • Qualité précise: 240.11300
  • Masse isotopique unique: 240.1133162g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 1
  • Complexité: 270
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 18.5

Propriétés expérimentales

  • Point de fusion: 49.0 to 53.0 deg-C
  • Le PSA: 18.46000
  • Le LogP: 2.26400

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WA508-200mg
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 98.0%(GC&T)
200mg
¥173.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WA508-1g
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 98.0%(GC&T)
1g
¥518.0 2022-06-10
Fluorochem
228729-1g
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 95%
1g
£38.00 2022-02-28
Fluorochem
228729-5g
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 95%
5g
£113.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53895-1g
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 98%
1g
¥140.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53895-250mg
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 98%
250mg
¥57.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53895-5g
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 98%
5g
¥540.0 2023-09-05
TRC
D450958-100mg
3,5-Difluorophenylboronic acid, pinacol ester
863868-36-4
100mg
$64.00 2023-05-18
TRC
D450958-250mg
3,5-Difluorophenylboronic acid, pinacol ester
863868-36-4
250mg
$75.00 2023-05-18
TRC
D450958-500mg
3,5-Difluorophenylboronic acid, pinacol ester
863868-36-4
500mg
$110.00 2023-05-18

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrochloric acid ,  (T-4)-Trihydro[N-(1-methylethyl)-2-propanamine]boron Solvents: Ethyl acetate ;  0 °C; 30 min, rt
1.2 Reagents: Diisopropylamine ;  30 min, rt
1.3 Reagents: Triethylamine Catalysts: Palladium diacetate ,  Potassium iodide ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C; 50 °C → -5 °C
1.4 Solvents: Methanol ;  1 h, rt
1.5 Solvents: Diethyl ether ;  4 h, rt
Référence
Amine-Borane Complexes: Air- and Moisture-Stable Partners for Palladium-Catalyzed Borylation of Aryl Bromides and Chlorides
Guerrand, Helene D. S.; et al, Advanced Synthesis & Catalysis, 2015, 357(6), 1167-1174

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium oxalate ,  Tripotassium phosphate Catalysts: 4-Cyanopyridine ,  2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Référence
Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cyanoarenes to Access Aryl Radicals from Aryl Chlorides
Xu, Jinhui ; et al, Journal of the American Chemical Society, 2021, 143(33), 13266-13273

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Nickel, [μ-[(1,2-η:5,6-η)-1,5-cyclooctadiene]]tetrakis(1,3-dicyclohexyl-1,3-dihy… Solvents: Methylcyclohexane ;  24 h, 100 °C
Référence
Stoichiometric and Catalytic Aryl-Cl Activation and Borylation using NHC-stabilized Nickel(0) Complexes
Kuehn, Laura; et al, Chemistry - A European Journal, 2019, 25(40), 9514-9521

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium acetate Solvents: Dimethylformamide ;  15 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  rt → 80 °C; 5 h, 80 °C
Référence
Enhancing charge mobilities in selectively fluorinated oligophenyl organic semiconductors: a design approach based on experimental and computational perspectives
Maiti, Buddhadev; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2019, 7(13), 3881-3888

Méthode de production 5

Conditions de réaction
1.1 Catalysts: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: Trifluorotoluene ;  15 h, 110 °C
Référence
Isonicotinate ester catalyzed decarboxylative borylation of (hetero)aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters
Cheng, Wan-Min; et al, Organic Letters, 2017, 19(16), 4291-4294

Méthode de production 6

Conditions de réaction
1.1 Reagents: Pyridine ,  Cesium fluoride Solvents: Dimethyl sulfoxide ;  rt → 105 °C; 2 h, 105 °C
Référence
Radical Metal-Free Borylation of Aryl Iodides
Pinet, Sandra; et al, Synthesis, 2017, 49(21), 4759-4768

Méthode de production 7

Conditions de réaction
1.1 Catalysts: 2876806-76-5 Solvents: Cyclopentyl methyl ether ;  18 h, 23 °C
Référence
Development of Cobalt Catalysts for the meta-Selective C(sp2)-H Borylation of Fluorinated Arenes
Pabst, Tyler P. ; et al, Journal of the American Chemical Society, 2022, 144(14), 6465-6474

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  2 h, 90 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Référence
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Référence
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Méthode de production 10

Conditions de réaction
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-Chloro[[2-(dicyclohexylphosphino-κP)phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
Référence
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

Méthode de production 11

Conditions de réaction
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,3-propanediylbis(3-methyl-1H-imi… Solvents: 1,3-Difluorobenzene ;  30 min, 180 °C
Référence
Iridium complexes of N-heterocyclic carbenes in C-H borylation using energy efficient microwave technology: influence of structure, ligand donor strength and counter ion on catalytic activity
Rentzsch, Christoph F.; et al, Green Chemistry, 2009, 11(10), 1610-1617

Méthode de production 12

Conditions de réaction
1.1 Catalysts: 2489284-98-0 Solvents: Cyclohexene ;  18 h, 110 °C
Référence
Direct C-H Borylation of Arenes Catalyzed by Saturated Hydride-Boryl-Iridium-POP Complexes: Kinetic Analysis of the Elemental Steps
Esteruelas, Miguel A. ; et al, Chemistry - A European Journal, 2020, 26(55), 12632-12644

Méthode de production 13

Conditions de réaction
1.1 Solvents: Acetonitrile ;  0.5 h, rt
Référence
Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation
Zhang, Yan ; et al, ACS Catalysis, 2022, 12(15), 8995-9002

Méthode de production 14

Conditions de réaction
1.1 Solvents: Diethyl ether ;  18 h, rt
Référence
Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines
Tan, Peng Wen; et al, Chemical Communications (Cambridge, 2015, 51(21), 4406-4409

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium oxalate ,  4-Cyanopyridine ,  Tripotassium phosphate Catalysts: 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
Référence
Unveiling extreme photoreduction potentials of donor-acceptor cyanoarenes to access aryl radicals from aryl chlorides
Xu, Jinhui; et al, ChemRxiv, 2021, 1, 1-7

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt; 12 h, 80 °C
Référence
Sterically Directed Functionalization of Aromatic C-H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles
Chotana, Ghayoor A.; et al, Journal of the American Chemical Society, 2005, 127(30), 10539-10544

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
Référence
Group 4 Post-Metallocenes Supported by [OCH2N,C(σ-aryl)] Auxiliaries Bearing a Seven-Membered Metallacycle: Synthesis, Characterization, and Catalysts for Olefin Polymerization
Liu, Cham-Chuen; et al, Organometallics, 2019, 38(15), 2963-2971

Méthode de production 18

Conditions de réaction
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  6 h, 25 °C
Référence
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Méthode de production 19

Conditions de réaction
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Référence
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Méthode de production 20

Conditions de réaction
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
Référence
Direct synthesis of arylboronic pinacol esters from arylamines
Qiu, Di; et al, Organic Chemistry Frontiers, 2014, 1(4), 422-425

Méthode de production 21

Conditions de réaction
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  2 h, 80 °C
Référence
Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation
Qiu, Di; et al, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

Méthode de production 22

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Référence
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Méthode de production 23

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
2.1 Catalysts: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: Trifluorotoluene ;  15 h, 110 °C
Référence
Isonicotinate ester catalyzed decarboxylative borylation of (hetero)aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters
Cheng, Wan-Min; et al, Organic Letters, 2017, 19(16), 4291-4294

Méthode de production 24

Conditions de réaction
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Référence
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

Méthode de production 25

Conditions de réaction
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  6 h, 25 °C
Référence
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Méthode de production 26

Conditions de réaction
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: 1,3-Difluorobenzene ;  20 h, 80 °C
Référence
C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes
Furukawa, Takayuki; et al, Journal of the American Chemical Society, 2015, 137(38), 12211-12214

Méthode de production 27

Conditions de réaction
1.1 Reagents: Cyclohexene Catalysts: (SP-4-1)-[1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl-κO)bis[1,1-bis(1-methylethyl)p… ;  24 h, 110 °C
Référence
POP-Rhodium-promoted C-H and B-H bond activation and C-B bond formation
Esteruelas, Miguel A.; et al, Organometallics, 2015, 34(10), 1911-1924

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:863868-36-4)2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numéro de commande:A863220
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:39
Prix ($):425.0
Courriel:sales@amadischem.com

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Littérature connexe

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Amadis Chemical Company Limited
(CAS:863868-36-4)2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A863220
Pureté:99%
Quantité:25g
Prix ($):425.0
Courriel